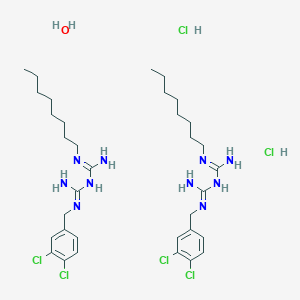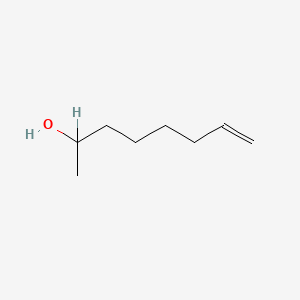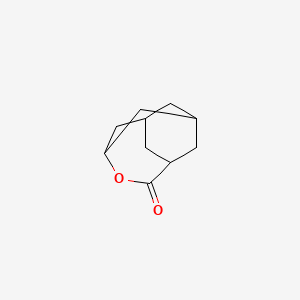
Lapyrium chloride
作用机制
氯化拉皮立作为一种季铵阳离子,通过与细菌细胞的带负电荷的细胞膜结合来发挥其作用。这种相互作用导致该化合物侧链插入细胞膜,导致细胞内容物破坏和泄漏,最终导致细胞裂解。 这种机制对革兰氏阳性菌特别有效,革兰氏阳性菌只有一个细胞膜 .
类似化合物:
氯化十一烷基铵: 一种由密切相关的化学化合物组成的混合物,用作消毒剂,其中拉皮立是主要成分。
氯化十一烷基铵-碘: 一种类似于氯化拉皮立的复合物.
比较: 氯化拉皮立在其合成过程中由于其高化学选择性和温和的反应条件而独一无二。其广谱抗菌活性以及对革兰氏阳性菌的有效性使其成为各种应用中宝贵的化合物。 与氯化十一烷基铵及其碘复合物相比,氯化拉皮立在其预期用途方面提供了更好的稳定性和效率 .
生化分析
Biochemical Properties
Lapyrium chloride functions primarily as a quaternary ammonium cation, exerting broad-spectrum antimicrobial activity . It interacts with the negatively charged cell membranes of bacterial cells, leading to the insertion of its side chain and subsequent disruption of the cell membrane . This disruption results in the leakage of cellular contents and cell lysis . This compound is particularly effective against Gram-positive bacteria due to their single cell membrane structure .
Cellular Effects
This compound influences various cellular processes by associating with cell membranes and causing membrane disruption . This action leads to cell lysis and the release of cellular contents, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s antimicrobial properties make it effective in reducing bacterial load in personal care products and other applications .
Molecular Mechanism
At the molecular level, this compound acts by binding to the negatively charged cell membrane of bacterial cells . The insertion of its side chain into the membrane disrupts the membrane’s integrity, causing leakage of cellular contents and ultimately leading to cell lysis . This mechanism is typical of quaternary ammonium cations, which are known for their bactericidal properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors in its long-term efficacy . Studies have shown that this compound maintains its antimicrobial activity over extended periods, although its effectiveness may diminish with prolonged exposure to environmental factors . Long-term effects on cellular function have been observed in in vitro studies, indicating potential changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant adverse effects . At higher doses, toxic effects such as cell membrane disruption and cell lysis become more pronounced . Studies have reported an intravenous LD50 of 18 mg/kg in mice and an estimated oral LD50 of 8.2 g/kg based on results with structurally similar compounds .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for maintaining cell membrane integrity . The compound’s antimicrobial activity is primarily due to its ability to disrupt cell membranes, leading to changes in metabolic flux and metabolite levels . Detailed studies on the specific metabolic pathways and enzymes involved are limited .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with cell membranes and binding proteins . The compound’s cationic nature facilitates its association with negatively charged cellular components, influencing its localization and accumulation . This distribution is crucial for its antimicrobial efficacy, as it ensures that the compound reaches target sites within bacterial cells .
Subcellular Localization
This compound’s subcellular localization is primarily associated with cell membranes . The compound’s targeting signals and post-translational modifications direct it to specific compartments, where it exerts its antimicrobial effects . This localization is essential for its function, as it allows this compound to interact with and disrupt bacterial cell membranes effectively .
准备方法
合成路线和反应条件: 氯化拉皮立可以通过涉及氯乙酸的多步过程合成。该制备过程涉及四个步骤,其中三个是脂酶催化的酶促反应。 该过程从氯乙酸的酯化开始,然后进行氨解反应形成最终产物 .
工业生产方法: 在工业环境中,氯化拉皮立的合成经过优化,以实现高产率和高纯度。使用脂酶作为催化剂可确保温和的反应条件、高化学选择性和降低的环境影响。 该工艺旨在高效且可扩展,使其适用于大规模生产 .
化学反应分析
反应类型: 氯化拉皮立经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 氯化拉皮立可以还原为其相应的胺衍生物。
取代: 氯化拉皮立中的氯离子可以被其他亲核试剂取代,导致形成新的化合物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 通常使用氢氧根离子和胺等亲核试剂。
主要形成的产物:
氧化: 氯化拉皮立的氧化衍生物。
还原: 胺衍生物。
取代: 各种取代产物,具体取决于所使用的亲核试剂。
科学研究应用
氯化拉皮立在科学研究中具有广泛的应用:
化学: 它用作各种化学反应中的表面活性剂和催化剂。
生物学: 该化合物的抗菌性能使其在生物学研究中非常有用,尤其是在抑制细菌生长方面。
医药: 氯化拉皮立正在探索其在消毒剂和防腐剂中的潜在用途。
相似化合物的比较
Undecoylium chloride: A mixture of closely related chemical compounds used as a disinfectant, with lapyrium being the major component.
Undecoylium chloride-iodine: A complex used similarly to lapyrium chloride.
Comparison: this compound is unique due to its high chemoselectivity and mild reaction conditions during synthesis. Its broad-spectrum antimicrobial activity and effectiveness against Gram-positive bacteria make it a valuable compound in various applications. Compared to undecoylium chloride and its iodine complex, this compound offers better stability and efficiency in its intended uses .
属性
IUPAC Name |
2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23;/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKFFZSXDWPVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042085 | |
| Record name | Lapyrium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-74-8 | |
| Record name | Lapyrium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lapyrium chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAPYRIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-[2-oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lapyrium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lapirium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPYRIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732T8851QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)





![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)
